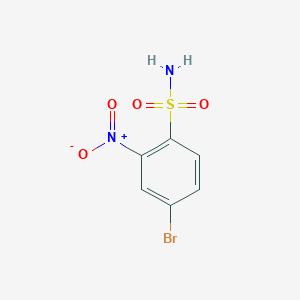![molecular formula C20H24O5S B2626836 Butyl 4-[(mesitylsulfonyl)oxy]benzenecarboxylate CAS No. 331462-32-9](/img/structure/B2626836.png)
Butyl 4-[(mesitylsulfonyl)oxy]benzenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 4-[(mesitylsulfonyl)oxy]benzenecarboxylate is a chemical compound known for its versatility in organic synthesis. It is utilized in various scientific research applications due to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-[(mesitylsulfonyl)oxy]benzenecarboxylate typically involves the esterification of 4-hydroxybenzoic acid with butanol, followed by sulfonylation with mesitylsulfonyl chloride. The reaction conditions often require the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
Butyl 4-[(mesitylsulfonyl)oxy]benzenecarboxylate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the mesitylsulfonyl group is replaced by other nucleophiles.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products
Substitution: The major products depend on the nucleophile used.
Reduction: The major product of reduction is the corresponding alcohol, butyl 4-hydroxybenzenecarboxylate.
Aplicaciones Científicas De Investigación
Butyl 4-[(mesitylsulfonyl)oxy]benzenecarboxylate is widely used in scientific research due to its ability to act as an intermediate in the synthesis of more complex molecules. Its applications include:
Chemistry: Used as a building block in organic synthesis to create novel compounds.
Biology: Employed in the synthesis of biologically active molecules for drug discovery and development.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Butyl 4-[(mesitylsulfonyl)oxy]benzenecarboxylate involves its reactivity towards nucleophiles and reducing agents. The mesitylsulfonyl group acts as a good leaving group, facilitating nucleophilic substitution reactions. The ester group can be reduced to an alcohol, which can further participate in various chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
Butyl 4-hydroxybenzoate: Similar in structure but lacks the mesitylsulfonyl group, making it less reactive in nucleophilic substitution reactions.
Ethyl 4-[(mesitylsulfonyl)oxy]benzenecarboxylate: Similar but with an ethyl ester group instead of a butyl ester, which may affect its solubility and reactivity.
Uniqueness
Butyl 4-[(mesitylsulfonyl)oxy]benzenecarboxylate is unique due to the presence of both the mesitylsulfonyl and butyl ester groups, which confer distinct reactivity and solubility properties. This makes it a valuable intermediate in organic synthesis and various scientific research applications.
Propiedades
IUPAC Name |
butyl 4-(2,4,6-trimethylphenyl)sulfonyloxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O5S/c1-5-6-11-24-20(21)17-7-9-18(10-8-17)25-26(22,23)19-15(3)12-14(2)13-16(19)4/h7-10,12-13H,5-6,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGBJBXWYEXVDSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)OS(=O)(=O)C2=C(C=C(C=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2626760.png)
![2-(1H-1,3-benzodiazol-1-yl)-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}acetamide](/img/structure/B2626763.png)

![3-[(2,6-dimethylpyrimidin-4-yl)oxy]-N-(thiophen-2-yl)pyrrolidine-1-carboxamide](/img/structure/B2626767.png)

![N-(3-methoxyphenyl)-2-({4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2626771.png)
![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B2626772.png)


![N-{[4-(4-bromophenyl)-5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2626775.png)

